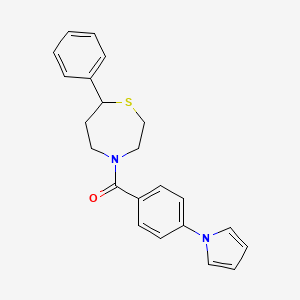

(4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

Properties

IUPAC Name |

(7-phenyl-1,4-thiazepan-4-yl)-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c25-22(19-8-10-20(11-9-19)23-13-4-5-14-23)24-15-12-21(26-17-16-24)18-6-2-1-3-7-18/h1-11,13-14,21H,12,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRLVIXSBVLBIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific reactivity .

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence (e.g., compounds 7b , 10 , and 11a in ), focusing on key structural, synthetic, and physicochemical parameters.

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity and Flexibility: The target compound’s 1,4-thiazepane ring provides greater conformational flexibility compared to the rigid fused thienothiophene systems in 7b and 10 . This flexibility may enhance solubility but reduce thermal stability (e.g., lower melting point than 7b’s >300°C).

Synthetic Pathways: Compounds 7b and 10 rely on condensation reactions with enaminones or ethoxypropenenitrile in DMF/EtOH, catalyzed by piperidine . The target compound’s synthesis might similarly involve cyclization or coupling steps but would require tailored conditions for the thiazepane ring formation. Compound 11a’s diazonium salt coupling method contrasts with the target’s likely reliance on nucleophilic aromatic substitution or amide coupling.

Spectroscopic Signatures: The target’s pyrrole N-H stretch (~3400 cm⁻¹) would differ from 7b’s NH₂ stretches (3320–3275 cm⁻¹) and 10’s cyano peaks (~2200 cm⁻¹) . In NMR, the thiazepane’s aliphatic protons (δ 2–4 ppm) would contrast with 7b’s aromatic pyrazole protons (δ 7.52) or 10’s pyrimidine protons (δ 8.9) .

Thermal and Elemental Properties: The rigid, planar thienothiophene core in 7b contributes to its high melting point (>300°C), whereas the target’s flexible thiazepane might lower thermal stability. Elemental analysis highlights the target’s expected higher nitrogen content (from pyrrole and thiazepane) compared to 7b (15.60% N) and 10 (18.53% N) .

Research Implications

- Drug Design : The thiazepane’s flexibility and pyrrole’s hydrogen-bonding capacity could make the target compound a candidate for modulating protein targets with deep binding pockets, contrasting with 7b and 10’s planar, rigid structures suited for intercalation or π-stacking .

- Material Science: The thermal stability of thienothiophene derivatives (e.g., 7b) suggests applications in organic electronics, whereas the target’s hybrid structure may offer tunable solubility for coatings or polymers.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Properties

The molecular formula for (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can be represented as:

Structural Features

- Pyrrole Ring : Contributes to the compound's ability to interact with biological targets.

- Thiazepane Ring : A heterocyclic structure that enhances pharmacological properties.

This compound acts primarily as an α7 nAChR modulator , which plays a crucial role in various neurological processes. By enhancing cholinergic signaling, it has potential implications for treating conditions such as:

- Alzheimer's Disease

- Mild Cognitive Impairment

- Parkinson's Disease Dementia .

Antiproliferative Activity

Recent studies have shown that derivatives of compounds similar to (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated cytotoxicity in murine colon cancer cells (CT26) using the WST-1 assay, indicating their potential as anticancer agents .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| α7 nAChR Modulation | Enhances cholinergic signaling; potential for neurodegenerative diseases. |

| Antiproliferative | Exhibits cytotoxic effects on cancer cell lines. |

| Neuroprotective Effects | May protect against neuronal damage in various conditions. |

Synthesis and Development

The synthesis of this compound typically involves a three-component condensation reaction catalyzed by 1,4-diaza-bicyclo[2.2.2]octane (DABCO), conducted under aqueous conditions. This method aligns with green chemistry principles, minimizing environmental impact while maximizing yield .

Case Studies

- Neurodegenerative Disorders : In a study investigating potential treatments for Alzheimer's disease, compounds structurally related to (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone were tested for their efficacy in enhancing cognitive function in animal models.

- Cancer Treatment : A series of thiazepane derivatives were evaluated for their antiproliferative properties against various cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.